N-[6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]acetamide is a chemical compound with significant interest in medicinal chemistry due to its potential therapeutic applications. This compound is categorized under imidazo[1,2-a]pyridine derivatives, which are known for their diverse biological activities.
The compound is classified under the following categories:
This compound is primarily recognized as a metabolite of Alpidem, a drug that has been studied for its anxiolytic properties.
The synthesis of N-[6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]acetamide typically involves several steps:
These methods leverage standard organic synthesis techniques, including nucleophilic substitution and electrophilic aromatic substitution.
The molecular structure of N-[6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]acetamide can be represented as follows:
This structure features:
N-[6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]acetamide can participate in various chemical reactions:
These reactions are crucial for modifying the compound to enhance its biological activity or to synthesize analogs for further study.
The mechanism of action for N-[6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]acetamide is not fully elucidated but is believed to involve modulation of neurotransmitter systems. As a metabolite of Alpidem, it may interact with:
Quantitative studies on receptor binding affinities and functional assays would provide deeper insights into its action.
The physical and chemical properties of N-[6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]acetamide include:
Property | Value |
---|---|
Molecular Weight | 320.17 g/mol |
Density | 1.38 g/cm³ |
Melting Point | Not available |
Boiling Point | Not available |
Flash Point | Not available |
Solubility | Soluble in organic solvents |
These properties are essential for understanding its behavior in biological systems and during synthesis .
N-[6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]acetamide has potential applications in various scientific fields:
The imidazo[1,2-a]pyridine core offers distinct advantages in drug design, primarily due to its rigid planar conformation and hydrogen-bonding capabilities. The nitrogen atoms at N1 and the pyridine ring participate in hydrogen bonding with biological targets, while the aromatic system enables π-π stacking interactions. This versatility is evident in FDA-approved drugs:
Table 1: Clinically Approved Drugs Featuring the Imidazo[1,2-a]pyridine Core
Drug Name | Substituents | Therapeutic Indication | Key Structural Feature |
---|---|---|---|
Zolpidem | C2-dimethylamino, C3-methyl, C6-methyl | Insomnia | Methyl group at C3 limits flexibility |
Alpidem | C2-(4-chlorophenyl), C3-dipropylacetamide | Anxiety (withdrawn) | Acetamide chain at C3 |
Olprinone | C2-cyclopropyl, C3-carboxamide, C5-methyl | Heart failure | Carboxamide at C3 |
The C3 position is particularly amenable to modifications that modulate receptor binding kinetics and metabolic stability. Acetamide derivatives (e.g., alpidem and the subject compound) introduce a flexible spacer that enhances interactions with hydrophobic pockets in target proteins. Conversely, substitutions at C6 influence electron distribution and steric bulk; chloro groups at this position, as in the subject compound, enhance lipophilicity and membrane permeability. Computational studies confirm that chloro substitution increases the compound’s log P value by ~0.5 units compared to non-halogenated analogs, facilitating blood-brain barrier penetration for CNS-targeted therapeutics [2] [3] [8].
Alpidem (SL 80.0342), a non-benzodiazepine anxiolytic, was developed in the 1980s as a structural analog of zolpidem but with distinct pharmacological properties. Its core structure—6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine—was functionalized at C3 with an N,N-dipropylacetamide side chain. Marketed in France in 1991 as Ananxyl®, alpidem demonstrated potent anxiolytic effects mediated by selective agonism at GABAA receptors containing α1 and α3 subunits. Unlike benzodiazepines, it exhibited minimal sedation or muscle relaxation at therapeutic doses, earning it the classification of an "anxioselective" agent [3] [9].
Metabolic Pathways and Key Metabolites
Alpidem undergoes extensive hepatic metabolism via hydroxylation, dealkylation, and conjugation, producing over 20 metabolites. Among these, N-[6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]acetamide (CAS 82626-73-1) was identified as a primary dealkylated metabolite. This transformation involves:
Table 2: Metabolic Pathways of Alpidem Leading to Key Metabolites
Metabolite Structure | Biotransformation Step | Enzyme System | Pharmacological Activity |
---|---|---|---|
6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-acetamide | N-Dealkylation + Acetylation | CYP3A4, NAT2 | Reduced GABAergic activity |
Hydroxylated alpidem | Aromatic hydroxylation | CYP2C19 | Inactive |
Alpidem glucuronide | Glucuronidation | UGT1A1 | Inactive |
Padovani et al. (1987) first characterized this metabolite in human plasma, noting its significantly reduced receptor affinity (Ki > 1 µM for GABAA) compared to alpidem (Ki = 1–28 nM). Despite its diminished activity, the metabolite’s structural integrity—retaining the 6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine core—made it a synthetic intermediate for further analogs. Alpidem was withdrawn in 1993 due to hepatotoxicity unrelated to this metabolite, but interest in its chemical scaffold persisted for drug discovery [1] [3] [7].
The strategic placement of chlorine atoms at the C6 position of the pyridine ring and the para-position of the C2 phenyl ring is critical for optimizing target engagement and physicochemical properties. SAR studies reveal:
- C6 Chloro Substitution:
- C2 4-Chlorophenyl Group:
Table 3: Impact of Chlorophenyl Substitutions on Key Pharmacological Parameters
Structural Modification | Binding Affinity (Ki, nM) | log P | Metabolic Half-life (hr) | Effect on Activity |
---|---|---|---|---|
C2-phenyl (no Cl) | 450 | 2.7 | 0.8 | Baseline |
C2-(4-chlorophenyl) | 28 | 3.0 | 1.5 | 16-fold increase |
C6-H (no Cl) + C2-(4-chlorophenyl) | 95 | 2.9 | 1.0 | 4.7-fold increase |
C6-Cl + C2-(4-chlorophenyl) | 1.5 | 3.2 | 2.2 | 300-fold increase |
The synergy between C6 and C2 chloro groups is evident in the subject acetamide derivative. Molecular docking simulations show the 4-chlorophenyl group occupies a hydrophobic subpocket in GABAA receptors, while the C6 chlorine aligns with Val 211 via van der Waals contacts. This configuration enhances binding free energy by ΔG = −3.2 kcal/mol compared to des-chloro analogs. In non-CNS targets (e.g., mycobacterial QcrB), the same substitutions improve activity against M. tuberculosis H37Rv (MIC = 0.004 µM), highlighting their versatility beyond anxiolytic applications [3] [7] [8].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7